molecular formula C18H17N3O4 B465742 (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate CAS No. 31558-13-1

(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate

Cat. No.: B465742
CAS No.: 31558-13-1
M. Wt: 339.3g/mol
InChI Key: FRTWQPZSQRUGSM-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes a cyano group, a dimethyl-oxopyridinyl group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The starting material, 3-cyano-4,6-dimethyl-2-pyridone, is synthesized through a condensation reaction involving cyanoacetamide and acetone in the presence of a base.

    Imination Reaction: The pyridinone core is then reacted with an appropriate aldehyde to form the imine derivative.

    Acetylation: The final step involves the acetylation of the imine derivative with acetic anhydride in the presence of a catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and structural features make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-hydroxyphenyl acetate
  • (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-ethoxyphenyl acetate

Uniqueness

Compared to similar compounds, (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate stands out due to its specific functional groups and structural features. The presence of the methoxy group, in particular, may confer unique reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(E)-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)iminomethyl]-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-7-12(2)21(18(23)15(11)9-19)20-10-14-5-6-16(25-13(3)22)17(8-14)24-4/h5-8,10H,1-4H3/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTWQPZSQRUGSM-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC(=O)C)OC)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.